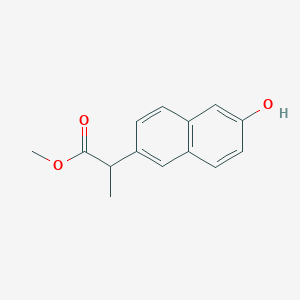

2-(6-Hydroxy-naphthalen-2-yl)-propionic acid methyl ester

Übersicht

Beschreibung

2-(6-Hydroxy-naphthalen-2-yl)-propionic acid methyl ester is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a hydroxy group at the 6th position of the naphthalene ring and a propionic acid methyl ester group at the 2nd position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Hydroxy-naphthalen-2-yl)-propionic acid methyl ester typically involves the esterification of 2-(6-Hydroxy-naphthalen-2-yl)-propionic acid. One common method is the Fischer esterification, which involves reacting the acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are used to facilitate the esterification reaction. The reaction mixture is then subjected to distillation to separate the desired ester from by-products and unreacted starting materials.

Analyse Chemischer Reaktionen

Types of Reactions

2-(6-Hydroxy-naphthalen-2-yl)-propionic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of 2-(6-Oxo-naphthalen-2-yl)-propionic acid methyl ester.

Reduction: Formation of 2-(6-Hydroxy-naphthalen-2-yl)-propanol.

Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

The compound "2-(6-Hydroxy-naphthalen-2-yl)-propionic acid methyl ester" (often referred to as methyl 2-(6-hydroxynaphthalen-2-yl)propanoate) is a chemical entity that has garnered attention in various scientific fields due to its unique structural characteristics and potential applications. This article explores its applications, particularly in scientific research, by reviewing relevant literature and case studies.

Basic Information

- Chemical Formula : C14H14O3

- Molecular Weight : 230.26 g/mol

- CAS Number : 598897

Structural Characteristics

The compound features a naphthalene ring with a hydroxyl group and a propionic acid methyl ester moiety, contributing to its reactivity and biological activity. Its structure allows for interactions with various biological targets, making it a candidate for pharmaceutical applications.

Pharmaceutical Applications

Methyl 2-(6-hydroxynaphthalen-2-yl)propanoate has been studied for its potential therapeutic effects. Research indicates that compounds with similar structures exhibit anti-inflammatory and analgesic properties.

Case Study: Anti-inflammatory Activity

A study explored the anti-inflammatory effects of naphthalene derivatives, including methyl 2-(6-hydroxynaphthalen-2-yl)propanoate. The results indicated significant inhibition of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Material Science

Due to its unique chemical structure, this compound is also being investigated for applications in material science, particularly in the development of polymers and composites.

Case Study: Polymer Development

Research demonstrated that integrating methyl 2-(6-hydroxynaphthalen-2-yl)propanoate into polymer matrices enhanced thermal stability and mechanical properties. This finding opens avenues for creating advanced materials suitable for various industrial applications.

Environmental Applications

The compound's ability to interact with organic pollutants has led to studies focusing on its use in environmental remediation processes.

Case Study: Adsorption Studies

A series of experiments evaluated the adsorption capacity of methyl 2-(6-hydroxynaphthalen-2-yl)propanoate for heavy metals from wastewater. Results showed promising adsorption rates, indicating its potential as an eco-friendly agent for wastewater treatment.

Table 1: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical | Anti-inflammatory and analgesic properties | Significant inhibition of pro-inflammatory cytokines |

| Material Science | Enhancement of polymer properties | Improved thermal stability and mechanical strength |

| Environmental Science | Adsorption of heavy metals from wastewater | Promising adsorption rates for heavy metals |

Wirkmechanismus

The mechanism of action of 2-(6-Hydroxy-naphthalen-2-yl)-propionic acid methyl ester involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory mediators. The hydroxy group and ester functionality play crucial roles in its binding affinity and specificity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(6-Methoxy-naphthalen-2-yl)-propionic acid methyl ester

- 2-(6-Hydroxy-naphthalen-2-yl)-propionic acid ethyl ester

- 2-(6-Hydroxy-naphthalen-2-yl)-propionic acid

Uniqueness

2-(6-Hydroxy-naphthalen-2-yl)-propionic acid methyl ester is unique due to the presence of both a hydroxy group and a propionic acid methyl ester group on the naphthalene ring. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, influencing its efficacy and safety profile in medicinal applications.

Biologische Aktivität

2-(6-Hydroxy-naphthalen-2-yl)-propionic acid methyl ester, also known as methyl 2-(6-hydroxynaphthalen-2-yl)propanoate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

- Molecular Formula: C16H16O5

- Molecular Weight: 288.29 g/mol

- CAS Number: 23981-80-8

Biological Activity Overview

Research indicates that this compound exhibits notable antiproliferative effects, particularly against various cancer cell lines. The compound's activity has been linked to its ability to selectively inhibit cancer cell proliferation while sparing normal cells.

Anticancer Activity

A study focused on the synthesis of derivatives of this compound demonstrated significant anticancer properties. The following table summarizes the inhibitory effects observed in various cancer cell lines:

| Compound | Cell Line | IC50 (mg/mL) | Mechanism of Action |

|---|---|---|---|

| 7a | HCT-116 | 0.12 | HSP90 and TRAP1 mediated signaling |

| 7g | HCT-116 | 0.12 | HSP90 and TRAP1 mediated signaling |

| 7d | HCT-116 | 0.81 | HSP90 and TRAP1 mediated signaling |

The study revealed that out of the synthesized compounds, those with the highest selectivity for TRAP1 exhibited superior anticancer activity. The selectivity for TRAP1 suggests a targeted approach that could minimize side effects on normal cells, as confirmed by tests on HEK-293 non-cancerous cells where no significant inhibition was noted .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Histone Deacetylases (HDACs): The structure of the compound allows it to act as a HDAC inhibitor, which is crucial in regulating gene expression involved in cell cycle progression and apoptosis.

- Induction of Apoptosis: The compound has been shown to induce nuclear disintegration in treated cancer cells, as evidenced by DAPI staining techniques that highlighted loss of DNA integrity in treated cells .

Case Studies

One notable case involved the use of this compound in a series of experiments aimed at understanding its selectivity and potency. Researchers synthesized multiple derivatives and tested their efficacy against colon cancer cell lines. The findings indicated that compounds with specific structural modifications enhanced biological activity, thereby providing insights into structure-activity relationships (SAR) within this chemical class .

Eigenschaften

IUPAC Name |

methyl 2-(6-hydroxynaphthalen-2-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-9(14(16)17-2)10-3-4-12-8-13(15)6-5-11(12)7-10/h3-9,15H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKDCLWDNCOUHGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.